Valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-methionine

Overview

Description

V-9-M Cholecystokinin nonapeptide is a putative neuropeptide derived from procholecystokinin.

Scientific Research Applications

Diabetes Mellitus Type 2 Treatment

V-9-M Cholecystokinin nonapeptide: has been identified as a revolutionary drug in the treatment of Type 2 Diabetes Mellitus . It functions in a glucose-dependent manner to regulate blood sugar levels, directly protects B-cells, increases insulin secretion, and reduces inappropriate glucagon secretion from α-cells . Additionally, it aids in weight reduction by enhancing satiety and reducing caloric intake, which can also lead to a decrease in systolic blood pressure .

Gallbladder Contraction and Pancreatic Exocrine Stimulation

The compound is a precursor of cholecystokinin (CCK) , a brain-gut peptide that stimulates gallbladder contraction and pancreatic exocrine . It is derived from the small intestine of dogs and cats and can induce gallbladder contraction, which is crucial for the digestion and absorption of dietary fats .

Bioactive Cell Adhesion Ligand

Research has shown that peptides derived from elastin, similar in structure to V-9-M, can act as bioactive cell adhesion ligands. These peptides can be grafted onto hydrogel materials to assess their effects on smooth muscle cell adhesion and proliferation . This application is significant in tissue engineering and regenerative medicine.

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist

V-9-M Cholecystokinin nonapeptide: is also recognized as a GLP-1 receptor agonist . GLP-1 receptor agonists are a class of medications that mimic the action of GLP-1, a hormone that stimulates insulin release in response to high blood glucose levels. This property makes it a potential therapeutic agent for diabetes and obesity management.

Neuropeptide Research

The compound is considered a putative neuropeptide derived from procholecystokinin . As a neuropeptide, it may have applications in studying neurological functions and disorders, potentially influencing mood, anxiety, appetite, and pain perception.

Proteolytic Enzyme Studies

V-9-M has been associated with the therapeutic potential of various proteolytic enzymes, including glutaminyl and prolyl endopeptidases . These enzymes are involved in protein digestion and have implications in research related to metabolic disorders, inflammation, and neurodegenerative diseases.

Chemotaxis of Fibroblasts and Monocytes

Similar peptides have been found to be chemotactic for fibroblasts and monocytes, indicating that V-9-M could play a role in cell migration and tissue repair processes . This application is particularly relevant in wound healing and immune response regulation.

Hormone Actions and Pregnancy Tests

The sequence of V-9-M is closely related to that of human chorionic gonadotropin (hCG), a hormone crucial during pregnancy . Understanding its structure and function can contribute to the development of diagnostic tests for pregnancy and the study of hormone actions during the first trimester.

Mechanism of Action

Target of Action

The primary target of V-9-M Cholecystokinin nonapeptide is the islet beta cells . These cells play a crucial role in the regulation of glucose levels in the body by synthesizing and secreting insulin .

Mode of Action

V-9-M Cholecystokinin nonapeptide interacts with its target, the islet beta cells, in several ways . It promotes the synthesis and secretion of insulin, stimulates the proliferation and differentiation of islet beta cells, inhibits the apoptosis of islet beta cells, and increases the number of islet beta cells . Through these interactions, V-9-M Cholecystokinin nonapeptide helps to protect islet function .

Biochemical Pathways

It is known that the compound’s actions on islet beta cells lead to increased insulin synthesis and secretion . This can have downstream effects on various metabolic processes, particularly those related to glucose regulation.

Pharmacokinetics

It is soluble in dmso solution , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of V-9-M Cholecystokinin nonapeptide’s action include increased insulin synthesis and secretion, stimulated proliferation and differentiation of islet beta cells, inhibited apoptosis of islet beta cells, and increased number of islet beta cells . These effects contribute to the protection of islet function .

properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28?,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKMAJWJXJPJNB-MHJJKFOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C2CCCN2C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69N9O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-methionine | |

CAS RN |

99291-20-0 | |

| Record name | V-9-M Cholecystokinin nonapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

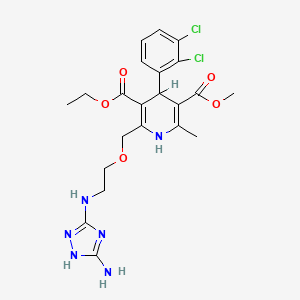

![3-O-ethyl 5-O-methyl 2-[2-(2-amino-5-oxo-4H-imidazol-3-yl)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1683382.png)

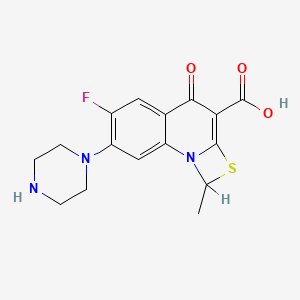

![Methanesulfonamide, N-[4-[1-hydroxy-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl]phenyl]-](/img/structure/B1683384.png)

![5-(4-Methylphenyl)-4-pyrrolidinylthiopheno[2,3-d]pyrimidine](/img/structure/B1683394.png)

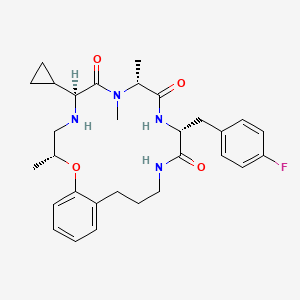

![1-(2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)urea](/img/structure/B1683395.png)